8-Hydroxyquinaldine
Overview
Description
8-Hydroxyquinaldine, also known as 8-hydroxy-2-methylquinoline, is an organic compound derived from the heterocyclic quinoline. It is a colorless solid that is soluble in organic solvents. This compound is of significant interest due to its diverse applications in various fields, including chemistry, biology, and medicine.
Mechanism of Action
Target of Action
8-Hydroxyquinaldine, a derivative of 8-Hydroxyquinoline, is known to bind to a diverse range of targets with high affinities . One of the primary targets of this compound is 2-Oxoglutarate (2OG) and iron-dependent oxygenases , which are considered to be promising therapeutic biotargets for various human diseases .
Mode of Action
This compound interacts with its targets by acting as a broad-spectrum inhibitor of the 2OG oxygenase subfamilies, including nucleic acid demethylases and γ-butyrobetaine hydroxylase . It has been validated as a cell-active inhibitor of 2OG-dependent histone lysine demethylases (KDM) and an inhibitor of fat mass and obesity associated protein (FTO), a 2OG-dependent N-methyl nucleic acid demethylase .
Biochemical Pathways
The compound’s interaction with its targets affects various biochemical pathways. For instance, it inhibits A549 lung cancer cell lines via BCL2/STAT3 regulating pathways . It also plays a role in the regulation of epigenetic processes by inhibiting 2OG-dependent enzymes .
Pharmacokinetics
It’s known that the compound has a smaller and more compact chemical structure , which could influence its bioavailability and pharmacokinetic properties.
Result of Action
The action of this compound results in significant molecular and cellular effects. For instance, it has been found to cause apoptotic death of T-24 cells via G1 cell cycle arrest . It also induces overproduction of reactive oxygen species, leading to mitochondrion-mediated apoptosis .
Biochemical Analysis
Biochemical Properties
8-Hydroxyquinaldine exhibits a wide range of biological activities, including antimicrobial, anticancer, and antifungal effects . It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been reported as an effective broad-spectrum inhibitor of 2-oxoglutarate (2OG) and iron-dependent oxygenases . These interactions are believed to be due to the chelation of essential trace minerals on the surface of bacteria and fungi .
Cellular Effects
This compound influences cell function in several ways. It has been validated as a cell-active inhibitor of 2OG-dependent histone lysine demethylases (KDM) and an inhibitor of fat mass and obesity associated protein (FTO, a 2OG-dependent N-methyl nucleic acid demethylase) . These effects can impact cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds with biomolecules, inhibits or activates enzymes, and changes gene expression . For example, it has been reported as a ligand of AlkB, which belongs to the Fe (II)/2OG-dependent dioxygenase superfamily and oxidatively demethylates the DNA substrate .
Dosage Effects in Animal Models
In animal models, the effects of this compound can vary with different dosages. According to a report, the daily dose of the free this compound base is about 1.4 mg/animal or 7 mg (cumulative dose) within 5 days .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes or cofactors and can affect metabolic flux or metabolite levels
Transport and Distribution
This compound can be transported and distributed within cells and tissues It can interact with transporters or binding proteins, affecting its localization or accumulation
Preparation Methods
Synthetic Routes and Reaction Conditions: 8-Hydroxyquinaldine can be synthesized through the reaction of 2-aminophenol with crotonaldehyde. The process involves mixing 2-aminophenol and 2-nitrophenol homogeneously, followed by the addition of hydrochloric acid. Crotonaldehyde is then added under stirring, and the mixture is heated for 6 hours and left overnight .
Industrial Production Methods: Industrial production methods for this compound typically involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 8-Hydroxyquinaldine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert this compound into its corresponding amine derivatives.
Substitution: Electrophilic substitution reactions can occur at the quinoline ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Electrophilic substitution reactions often involve reagents like bromine and chlorine in the presence of catalysts.
Major Products: The major products formed from these reactions include various quinoline derivatives, amine derivatives, and substituted quinoline compounds.
Scientific Research Applications
8-Hydroxyquinaldine has a wide range of scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry and as a building block for the synthesis of complex organic molecules.
Biology: This compound exhibits antimicrobial and antifungal properties, making it useful in biological research.
Medicine: this compound and its derivatives are investigated for their potential therapeutic applications, including anticancer and antiviral activities.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
8-Hydroxyquinoline: A closely related compound with similar chelating properties and biological activities.
5-Nitro-8-hydroxyquinoline: An antiprotozoal drug with enhanced antimicrobial properties.
8-Mercaptoquinoline: A thiol analogue with distinct chemical properties.
Uniqueness: 8-Hydroxyquinaldine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to form stable chelate complexes with metal ions makes it particularly valuable in various applications, including coordination chemistry and medicinal chemistry .
Properties
IUPAC Name |
2-methylquinolin-8-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO/c1-7-5-6-8-3-2-4-9(12)10(8)11-7/h2-6,12H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NBYLBWHHTUWMER-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=CC=C2O)C=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3061184 | |
Record name | 8-Quinolinol, 2-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3061184 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Cream-colored crystalline powder; [Alfa Aesar MSDS] | |
Record name | 8-Hydroxy-2-methylquinoline | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/11319 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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Vapor Pressure |
0.000105 [mmHg] | |
Record name | 8-Hydroxy-2-methylquinoline | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/11319 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
826-81-3 | |
Record name | 2-Methyl-8-hydroxyquinoline | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=826-81-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 8-Hydroxy-2-methylquinoline | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000826813 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 8-Hydroxyquinaldine | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=58553 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 8-Quinolinol, 2-methyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 8-Quinolinol, 2-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3061184 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-methylquinolin-8-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.420 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2-METHYL-8-HYDROXYQUINOLINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7W631H5302 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Synthesis routes and methods
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Retrosynthesis Analysis
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Strategy Settings
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